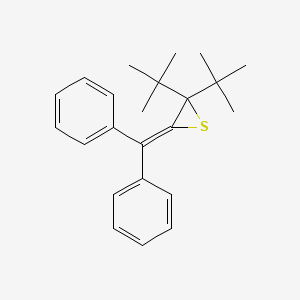
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorophenyl group and a carbamate moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with 2-chlorobenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agriculture.
Mecanismo De Acción
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell division and growth, leading to the disruption of cellular processes. This inhibition results in the suppression of microbial growth and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
Benzoxazole: A structurally related compound with an oxygen atom in place of sulfur.
Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, chlorophenyl group, and N-methylcarbamate moiety. This unique structure imparts specific biological activities and chemical reactivity, making it valuable in various applications.
Propiedades
Número CAS |
104030-01-5 |
|---|---|
Fórmula molecular |
C16H13ClN2O2S |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
[1,3-benzothiazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-18-16(20)21-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)22-15/h2-9,14H,1H3,(H,18,20) |
Clave InChI |
ZAUVHMZXVWHWNU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


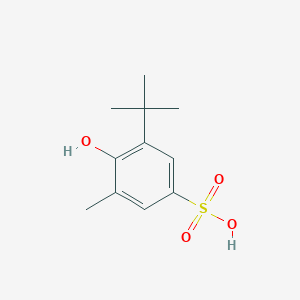
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
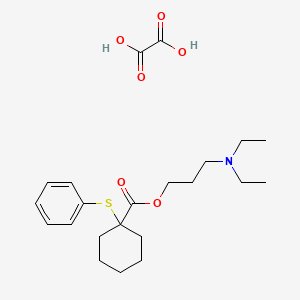
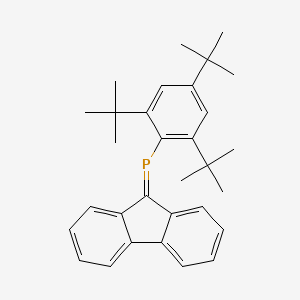

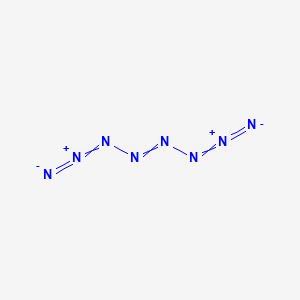
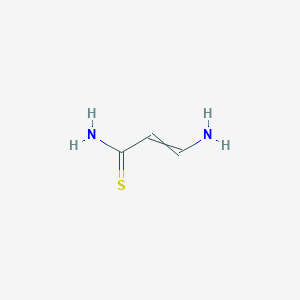
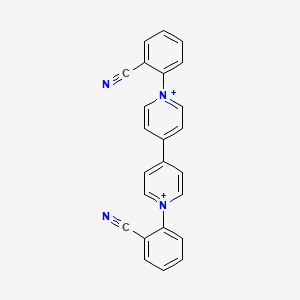
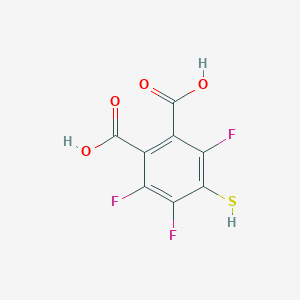

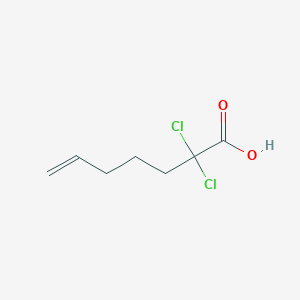
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)

